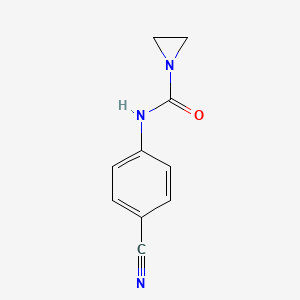
4-Amino-2-fluoro-5-(methylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-fluoro-5-(methylamino)benzonitrile is an organic compound with the molecular formula C8H8FN3 It is a derivative of benzonitrile, characterized by the presence of amino, fluoro, and methylamino groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoro-5-(methylamino)benzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction and substitution reactions. For instance, starting with 2-fluoro-5-nitrobenzonitrile, the nitro group can be reduced to an amino group using hydrogenation with palladium on carbon (Pd/C) as a catalyst. Subsequent methylation of the amino group can be achieved using methyl iodide (CH3I) in the presence of a base like cesium carbonate (Cs2CO3) in dimethylformamide (DMF) as the solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoro-5-(methylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Pd/C.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while reduction of the nitrile group results in primary amines.
Scientific Research Applications
4-Amino-2-fluoro-5-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Amino-2-fluoro-5-(methylamino)benzonitrile exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluoro group can enhance its binding affinity to certain targets, while the amino groups can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-fluoro-5-methylbenzonitrile: Similar structure but lacks the methylamino group.
4-(Methylamino)benzonitrile: Similar structure but lacks the fluoro group.
Methyl 5-amino-2-fluorobenzoate: Contains an ester group instead of a nitrile group .
Uniqueness
4-Amino-2-fluoro-5-(methylamino)benzonitrile is unique due to the combination of amino, fluoro, and methylamino groups on the benzene ring. This combination imparts distinct electronic properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8FN3 |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
4-amino-2-fluoro-5-(methylamino)benzonitrile |
InChI |
InChI=1S/C8H8FN3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,12H,11H2,1H3 |
InChI Key |
ASDMEHWWWKTQDL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C(=C1)C#N)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine](/img/structure/B13996340.png)




![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)


![4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13996420.png)




